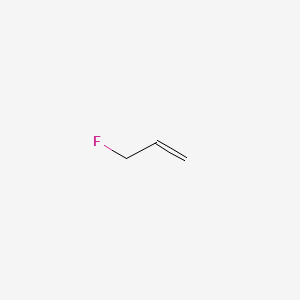

Allyl fluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F/c1-2-3-4/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCMKXHXKNIOBBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20231374 | |

| Record name | 3-Fluoropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20231374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

818-92-8 | |

| Record name | Allyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=818-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoropropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000818928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluoropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20231374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoropropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allyl fluoride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8N8C77QY3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Allyl fluoride chemical formula C₃H₅F

An In-depth Technical Guide to Allyl Fluoride (C₃H₅F) for Advanced Research and Development

Abstract

This compound (3-fluoropropene) is a pivotal organofluorine compound, serving as a versatile building block in modern organic synthesis. Its unique chemical structure, featuring both a reactive allyl group and a fluorine atom, makes it an important synthon for the introduction of fluorine into complex molecules. The strategic incorporation of fluorine can significantly modulate the biological activity, metabolic stability, and pharmacokinetic properties of drug candidates, making this compound and its derivatives of profound interest to researchers in medicinal chemistry and drug development.[1][2] This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of this compound, with a focus on experimental protocols and quantitative data relevant to a scientific audience.

Core Properties of this compound

This compound is a colorless gas at standard temperature and pressure.[3] Its fundamental properties are critical for its handling, storage, and application in synthetic chemistry. The strong carbon-fluorine bond and the adjacent π-system of the double bond dictate its chemical behavior.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₃H₅F | [3][4][5] |

| Molar Mass | 60.07 g/mol | [4][5] |

| CAS Number | 818-92-8 | [3][4] |

| Appearance | Colorless gas | [3] |

| Boiling Point | -10 °C to -3 °C | [3][6] |

| Density | 0.764 g/cm³ | [6] |

| Refractive Index | 1.3800 | [6] |

| Vapor Pressure | 1940 mmHg at 25°C | [6] |

| Synonyms | 3-Fluoropropene, 1-Fluoro-2-propene | [4][5] |

Synthesis of this compound and Derivatives

The synthesis of allylic fluorides has seen significant advancement, moving beyond harsh conditions to more selective and milder methods. Modern techniques often utilize transition-metal catalysis or specialized electrophilic fluorinating reagents.[7]

Table 2: Key Synthetic Routes to Allylic Fluorides

| Method | Reagents & Conditions | Key Features |

| Deoxofluorination | Allylic Alcohols, TFFH (tetramethylfluoroformamidinium hexafluorophosphate) | Mild conditions, compatible with carbonyl groups.[8] |

| Iridium-Catalyzed Fluorination | Allylic Trichloroacetimidates, Et₃N·3HF, Iridium Catalyst | High regioselectivity for branched products, rapid reaction at room temperature.[8] |

| Electrophilic Fluorodesilylation | Allylsilanes, Selectfluor | A two-step process often preceded by cross-metathesis; provides access to a variety of substituted allyl fluorides.[9] |

| Palladium-Catalyzed Asymmetric Fluorination | Cyclic Allylic Chlorides, AgF, Pd(0) Catalyst, Trost Ligand | Provides access to highly enantioenriched cyclic allylic fluorides via an Sₙ2-type mechanism.[10] |

| Direct Alkene Fluorination | Trisubstituted Alkenes, Selectfluor, DMF | Proceeds via an allylic rearrangement without a transition-metal catalyst.[11] |

Experimental Protocol: Direct Electrophilic Fluorination of an Alkene

This protocol is a generalized example for the synthesis of an aryl allylic fluoride based on the direct fluorination of a trisubstituted alkene with Selectfluor.[11]

-

Preparation : In a nitrogen-purged flask, dissolve the trisubstituted alkene (1.0 mmol) in anhydrous dimethylformamide (DMF, 5 mL).

-

Reagent Addition : Add Selectfluor (1.2 mmol, 1.2 equivalents) to the solution in one portion at room temperature.

-

Reaction : Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Quenching : Upon completion, pour the reaction mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).

-

Extraction : Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing : Combine the organic layers and wash with brine (20 mL), then dry over anhydrous sodium sulfate.

-

Purification : Filter the mixture, concentrate the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to yield the pure aryl allylic fluoride.

Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the interplay between the C-F bond and the adjacent double bond. While the C-F bond is the strongest single bond to carbon, the allylic position is activated towards substitution reactions, particularly those that proceed through a stabilized allylic carbocation intermediate.[12] Palladium-catalyzed reactions are especially prominent, enabling a range of transformations.[9][10]

Key reaction types include:

-

Nucleophilic Substitution (Sₙ1/Sₙ2) : The stability of the allylic carbocation can facilitate Sₙ1-type reactions. Palladium catalysis often proceeds via the formation of a (π-allyl)palladium complex, which is then attacked by a nucleophile.[9][10]

-

Addition Reactions : The double bond can undergo typical electrophilic addition reactions.

-

C-F Bond Activation : Under specific catalytic conditions, the strong C-F bond can be activated to form new C-C or C-heteroatom bonds, a topic of growing research interest.[13]

Spectroscopic Characterization

The unambiguous identification of this compound and its derivatives relies on a combination of modern spectroscopic techniques. Due to the presence of fluorine, ¹⁹F NMR is an exceptionally powerful tool.

Table 3: Spectroscopic Data for this compound Characterization

| Technique | Description of Expected Signals |

| ¹H NMR | Complex multiplets are expected for the vinyl protons (~5-6 ppm) and the methylene protons adjacent to fluorine (~4.5-5 ppm) due to H-H and H-F coupling.[14] |

| ¹³C NMR | Three distinct signals are expected. The carbon bonded to fluorine will appear as a doublet due to strong one-bond C-F coupling. |

| ¹⁹F NMR | A single resonance is expected, which will be split by the adjacent methylene and vinyl protons. The chemical shift is highly sensitive to the molecular environment.[15][16] |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is observed at m/z = 60.07. Fragmentation patterns can help confirm the structure.[5] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=C stretching (~1640 cm⁻¹), C-F stretching (~1000-1100 cm⁻¹), and =C-H bending are expected.[5] |

Applications in Drug Discovery and Materials Science

The primary application of this compound in advanced research is as a precursor for synthesizing more complex fluorinated molecules. The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance drug efficacy.[1][2]

Key Roles in Drug Development:

-

Metabolic Blocking : A C-F bond can be installed at a site of metabolic oxidation to block degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life.

-

Modulating pKa : The high electronegativity of fluorine can lower the pKa of nearby functional groups, affecting a molecule's charge state, solubility, and receptor binding.

-

Conformational Control : Fluorine can influence molecular conformation through steric and electronic effects, potentially locking the molecule into a more bioactive shape.

-

PET Imaging : The radioisotope ¹⁸F can be incorporated via allylic fluorination methods to produce radiotracers for Positron Emission Tomography (PET), a vital tool in diagnostics and drug development.[8]

Safety and Handling Protocols

This compound is a flammable, liquefied gas that requires careful handling in a controlled laboratory environment.[17] Adherence to strict safety protocols is mandatory.

Experimental Protocol: Safe Handling and Storage

-

Ventilation : Always handle this compound in a well-ventilated chemical fume hood. Systems under pressure should be regularly checked for leaks.[17]

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., neoprene), safety goggles with a face shield, and a flame-retardant lab coat.[17] For handling the liquefied gas, cold-insulating gloves are required.[17]

-

Grounding : Use non-sparking tools and ensure all equipment and cylinders are properly grounded to prevent static discharge.[17]

-

Storage : Store cylinders upright in a cool, dry, well-ventilated area away from sunlight and heat sources. Do not expose to temperatures exceeding 50 °C.[17] Ensure cylinders are securely chained.[17]

-

Disposal : Dispose of unused material and empty containers in accordance with local, state, and federal regulations for hazardous materials.

Table 4: Safety and Handling Guidelines for this compound

| Hazard | Precautionary Measure | Incompatible Materials |

| Extreme Flammability | Keep away from all ignition sources (sparks, open flames, hot surfaces). Use non-sparking tools and ground equipment.[17] | Strong oxidizing agents.[17] |

| Inhalation Toxicity | Avoid breathing gas.[17] Use only in a well-ventilated fume hood. May cause drowsiness or dizziness.[17] | N/A |

| Contact Hazard (Liquefied Gas) | Avoid contact with skin and eyes.[17] Contact with liquid can cause severe frostbite.[17] | N/A |

| Reactivity | Stable under normal storage conditions. | Acids, alkalis, amines.[6] |

Conclusion

This compound is a high-value reagent whose importance in chemical synthesis, particularly for the pharmaceutical and agrochemical industries, continues to grow. Its utility is rooted in its capacity to serve as a compact and reactive source for the introduction of fluorine. As synthetic methodologies for its preparation and derivatization become more sophisticated and selective, the applications of this compound in creating novel, high-performance molecules are set to expand, further solidifying its role as a cornerstone of modern organofluorine chemistry.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound [chemister.ru]

- 4. This compound (CAS 818-92-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound [webbook.nist.gov]

- 6. Cas 818-92-8,this compound | lookchem [lookchem.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound synthesis by fluorination [organic-chemistry.org]

- 9. Item - Synthesis and Comparison of the Reactivity of Allyl Fluorides and Allyl Chlorides - University of Leicester - Figshare [figshare.le.ac.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. quora.com [quora.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound(818-92-8) 1H NMR spectrum [chemicalbook.com]

- 15. biophysics.org [biophysics.org]

- 16. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 17. synquestlabs.com [synquestlabs.com]

Allyl Fluoride (CAS 818-92-8): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl fluoride (3-fluoroprop-1-ene), a colorless gas at room temperature, is a valuable and reactive building block in organic synthesis, particularly in the introduction of the fluorine atom into molecular scaffolds. Its unique combination of an allyl group and a fluorine atom imparts distinct chemical properties that are leveraged in various transformations, including palladium-catalyzed reactions and the synthesis of fluorinated molecules of pharmaceutical interest. This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its relevance to drug discovery and development. Detailed experimental protocols, safety information, and spectroscopic data are also presented.

Physicochemical Properties

This compound is a volatile and flammable compound. A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Source(s) |

| CAS Number | 818-92-8 | [1][2][3] |

| Molecular Formula | C₃H₅F | [1][2][3] |

| Molecular Weight | 60.07 g/mol | [1][2] |

| Appearance | Colorless gas | [4] |

| Boiling Point | -3 °C to -10 °C | [1][2][4] |

| Melting Point | No data available | [4] |

| Density | 0.764 g/cm³ (liquid) | [1] |

| Vapor Pressure | 1940 mmHg at 25°C |

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

| Spectroscopy | Data |

| ¹H NMR | The proton NMR spectrum exhibits signals corresponding to the vinyl and fluoromethyl protons. |

| ¹³C NMR | The carbon NMR spectrum shows distinct signals for the three carbon atoms, with characteristic C-F coupling constants. The presence of fluorine causes splitting of the carbon signals. |

| Mass Spectrometry | The mass spectrum shows a molecular ion peak (M+) and fragmentation patterns consistent with the structure of this compound. Common fragments arise from the loss of a fluorine atom or cleavage of the carbon-carbon bonds. |

| Infrared (IR) | The IR spectrum displays characteristic absorption bands for the C=C double bond, C-H bonds, and the C-F bond. |

Synthesis of this compound

This compound can be synthesized through several methods, primarily involving fluorination of allyl precursors.

Halide Exchange from Allyl Chloride

A common laboratory-scale synthesis involves the nucleophilic substitution of chlorine in allyl chloride with fluoride.

Experimental Protocol:

-

To a solution of allyl chloride in a suitable solvent (e.g., acetonitrile), add a source of fluoride ions, such as potassium fluoride (KF) or silver(I) fluoride (AgF).

-

The reaction mixture is typically heated to facilitate the substitution reaction.

-

The progress of the reaction can be monitored by gas chromatography (GC).

-

Upon completion, the resulting this compound, being a low-boiling-point liquid, can be isolated by distillation.

A visual representation of this synthesis workflow is provided below.

Deoxyfluorination of Allyl Alcohol

Another synthetic route is the deoxyfluorination of allyl alcohol using reagents like diethylaminosulfur trifluoride (DAST).

Experimental Protocol:

-

In a fume hood, a solution of allyl alcohol in an anhydrous, non-polar solvent (e.g., dichloromethane) is cooled in an ice bath.

-

Diethylaminosulfur trifluoride (DAST) is added dropwise to the cooled solution with vigorous stirring.

-

The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed, dried, and the this compound is isolated by careful distillation.

Iridium-Catalyzed Allylic Fluorination of Allylic Trichloroacetimidates

A more modern and highly regioselective method involves the iridium-catalyzed fluorination of allylic trichloroacetimidates.[5][6][7][8][9][10]

Experimental Protocol: [7]

-

To a solution of the allylic trichloroacetimidate in a suitable solvent, add the iridium catalyst and a nucleophilic fluoride source (e.g., Et₃N·3HF).[7]

-

The reaction is typically carried out at room temperature under an inert atmosphere.[6]

-

The reaction progress is monitored by TLC or GC.

-

Upon completion, the reaction mixture is worked up by quenching with a suitable reagent, followed by extraction and purification by column chromatography to yield the allylic fluoride product.[8]

This catalytic approach offers excellent control over regioselectivity, favoring the formation of branched allylic fluorides.[6][7][8]

Reactivity and Applications in Organic Synthesis

The reactivity of this compound is dominated by the interplay between the double bond and the polarized C-F bond.

Palladium-Catalyzed Allylic Alkylation

This compound can serve as a precursor for the generation of π-allyl palladium complexes, which are versatile intermediates in organic synthesis. These complexes can then react with a variety of nucleophiles to form new carbon-carbon or carbon-heteroatom bonds.

Synthesis of Bioactive Molecules

The this compound moiety is a valuable synthon for the preparation of more complex fluorinated molecules, some of which exhibit biological activity. The introduction of fluorine can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule.[11][12][13][14][15][16][17][18][19]

Examples of Bioactive Molecules Synthesized Using this compound or its Derivatives:

-

Fluorinated Prostaglandins: The synthesis of C(14)-fluorinated prostaglandins has been reported, and these compounds have been evaluated for their biological activities, such as pregnancy interruption.[20]

-

Antiviral Agents: Fluorinated nucleoside and non-nucleoside analogues are an important class of antiviral drugs. The synthesis of these complex molecules can involve the use of fluorinated building blocks derived from or related to this compound.[11][14] The mechanism of action often involves the inhibition of viral enzymes like DNA polymerase or reverse transcriptase.[14]

-

Enzyme Inhibitors: The unique electronic properties of the C-F bond can be exploited in the design of enzyme inhibitors. Fluorinated analogues of substrates can act as mechanism-based inhibitors, forming covalent bonds with the enzyme's active site.[21]

Role in Drug Development and Signaling Pathways

While this compound itself is not known to directly participate in cellular signaling pathways, its importance in drug development lies in its role as a key building block for synthesizing fluorinated drugs. The strategic incorporation of fluorine can profoundly influence a drug's properties:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.[19]

-

Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with enzyme or receptor active sites, enhancing binding affinity and potency.[12][15][22]

-

Lipophilicity and Permeability: Fluorine substitution can modulate a molecule's lipophilicity, affecting its ability to cross cell membranes and reach its target.[12][13][15][22]

Illustrative Signaling Pathway Modulation by a Fluorinated Drug:

Many fluorinated drugs exert their effects by modulating specific signaling pathways. For example, some fluorinated kinase inhibitors target aberrant signaling pathways in cancer cells. While not directly synthesized from this compound, the principles of using fluorine to enhance drug properties are relevant. The diagram below illustrates a simplified generic kinase inhibitor signaling pathway, a common target for fluorinated anticancer drugs.

Safety and Handling

This compound is a flammable gas and should be handled with extreme caution in a well-ventilated fume hood.[4] It is classified as a flammable gas and can cause skin and eye irritation.[4] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Cylinders of this compound should be secured and stored in a cool, dry, and well-ventilated area away from sources of ignition.[4]

Conclusion

This compound (CAS 818-92-8) is a versatile and reactive reagent with significant applications in organic synthesis. Its utility as a fluorinating agent and as a precursor for more complex fluorinated molecules makes it a valuable tool for researchers, particularly in the field of drug discovery and development. While it may not have a direct biological role in signaling pathways, its contribution to the synthesis of metabolically stable and potent fluorinated drugs is undeniable. A thorough understanding of its properties, synthesis, and reactivity is crucial for its safe and effective use in the laboratory.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound , 98% , 818-92-8 - CookeChem [cookechem.com]

- 3. This compound CAS#: 818-92-8 [m.chemicalbook.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. s3.amazonaws.com [s3.amazonaws.com]

- 6. This compound synthesis by fluorination [organic-chemistry.org]

- 7. The Role of Trichloroacetimidate To Enable Iridium-Catalyzed Regio- and Enantioselective Allylic Fluorination: A Combined Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]

- 11. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Roles of Fluorine in Drug Design and Drug Action: Ingenta Connect [ingentaconnect.com]

- 13. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 14. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. chemrxiv.org [chemrxiv.org]

- 20. C(14)-fluorinated prostaglandins: synthesis and biological evaluation of the methyl esters of (+)-14-fluoro-, (+)-15-epi-14-fluoro-, (+)-13(E)-14-fluror-, and (+)-13(E)-15-epi-14-fluoroprostaglandin F2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Fluorinated mechanism-based inhibitors: common themes and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

Allyl fluoride molecular weight and structure

An In-depth Technical Guide to Allyl Fluoride for Researchers and Drug Development Professionals

Introduction

This compound (3-fluoropropene) is an organofluorine compound that serves as a valuable building block in organic synthesis.[1] Its unique structure, which includes a vinyl group adjacent to a fluorinated carbon, imparts distinct reactivity that is of significant interest in the fields of medicinal chemistry and materials science.[1] The strategic incorporation of fluorine into organic molecules can profoundly influence their biological properties, including metabolic stability, binding affinity, and bioavailability.[2][3] Consequently, this compound and its derivatives are pivotal precursors for the synthesis of novel therapeutic agents and advanced materials.[1][4] This guide provides a comprehensive overview of the molecular characteristics, synthesis, and reactivity of this compound, with a focus on its applications in drug discovery and development.

Molecular Structure and Properties

This compound is a colorless gas at room temperature.[5] The presence of the electronegative fluorine atom significantly influences the electronic properties of the adjacent double bond, affecting its reactivity in various chemical transformations.[1]

Chemical Structure:

The structure of this compound consists of a three-carbon chain with a double bond between the first and second carbon atoms and a fluorine atom attached to the third.

SMILES: C=CCF[6] InChI: InChI=1S/C3H5F/c1-2-3-4/h2H,1,3H2[7][8][9]

Quantitative Data Summary:

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₃H₅F[7][8][9] |

| Molecular Weight | 60.0702 g/mol [7][8][9] |

| CAS Registry Number | 818-92-8[7][8][9] |

| Boiling Point | -3 °C (270.15 K)[5] |

| Density | 0.764 g/cm³[10] |

| XLogP3 | 1.14190[10] |

| IUPAC Name | 3-fluoroprop-1-ene |

Synthesis of this compound and its Derivatives

The synthesis of allylic fluorides can be achieved through various methods, each with its own advantages and substrate scope. These methods are crucial for accessing fluorinated molecules for further development.

Electrophilic Fluorination of Alkenes

A common and direct method for synthesizing aryl allylic fluorides involves the electrophilic fluorination of alkenes.[11] This approach often utilizes a fluorinating agent such as Selectfluor.[11]

Experimental Protocol: Synthesis of Aryl Allylic Fluorides using Selectfluor [11]

-

Reactants: A substituted styrene (olefin source) and Selectfluor (electrophilic fluorinating agent).

-

Solvent: Dimethylformamide (DMF).

-

Procedure:

-

Dissolve the styrene derivative in DMF in a suitable reaction vessel.

-

Add Selectfluor to the solution. The reaction proceeds efficiently under mild conditions and does not require a transition-metal catalyst.

-

The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent.

-

The crude product is then purified, typically by column chromatography, to yield the aryl allylic fluoride.

-

-

Outcome: This method provides good to excellent yields of the desired aryl allylic fluorides.[11]

Synthesis from Propene

This compound can be prepared from propene through a two-step process involving halogenation followed by a halide exchange reaction.[12]

Experimental Protocol: Two-Step Synthesis of this compound from Propene [12]

-

Step 1: Free Radical Halogenation

-

Reactants: Propene (CH₃-CH=CH₂) and chlorine (Cl₂).

-

Conditions: The reaction is carried out in the presence of ultraviolet (UV) light.

-

Procedure: Propene is reacted with chlorine under UV irradiation to produce 1-chloropropene (CH₃-CH=CHCl).

-

-

Step 2: Halide Exchange

-

Reactants: 1-chloropropene and sodium fluoride (NaF).

-

Solvent: Acetone.

-

Procedure: The 1-chloropropene obtained from the first step is treated with sodium fluoride in acetone. A nucleophilic substitution reaction occurs, where the fluoride ion replaces the chloride ion.

-

Product: The final product is this compound (CH₂=CH-CH₂F).[12]

-

Palladium-Catalyzed Asymmetric Synthesis

For the synthesis of enantioenriched allylic fluorides, which are of high value in drug development, palladium-catalyzed asymmetric methods have been developed.[13]

Experimental Protocol: Enantioselective Fluorination of Allylic Chlorides [13]

-

Reactants: A cyclic allylic chloride, silver(I) fluoride (AgF) as the fluoride source.

-

Catalyst System: A palladium(0) catalyst, such as Pd(dba)₂, and a chiral bisphosphine ligand (e.g., Trost ligand).

-

Procedure:

-

The allylic chloride, AgF, Pd(0) catalyst, and chiral ligand are combined in a suitable solvent under an inert atmosphere.

-

The reaction is typically run at room temperature.

-

The progress of the reaction is monitored until the starting material is consumed.

-

Workup and purification by chromatography afford the highly enantioenriched cyclic allylic fluoride.

-

-

Mechanism: This reaction is proposed to proceed via an Sₙ2-type attack of the fluoride ion on a Pd(II)-allyl intermediate.[13]

Chemical Reactivity and Logical Relationships

The reactivity of this compound is dominated by the interplay between the C-F bond and the adjacent π-system. It can participate in various transformations, including nucleophilic substitution and transition metal-catalyzed reactions.

// Nodes Propene [label="Propene\n(CH₃-CH=CH₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chloropropene [label="1-Chloropropene\n(CH₃-CH=CHCl)", fillcolor="#FBBC05", fontcolor="#202124"]; AllylFluoride [label="this compound\n(CH₂=CH-CH₂F)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Propene -> Chloropropene [label="+ Cl₂, UV light\n(Halogenation)", color="#EA4335"]; Chloropropene -> AllylFluoride [label="+ NaF, Acetone\n(Halide Exchange)", color="#EA4335"]; }

Caption: A diagram illustrating the two-step synthesis of this compound from propene.

Applications in Research and Drug Development

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties.[3] Allylic fluorides are particularly important motifs in this context.

-

Metabolic Stability: Fluorine substitution at metabolically labile positions, such as benzylic or allylic sites, can block cytochrome P450-mediated oxidation, thereby increasing the half-life of a drug in vivo.[2]

-

Bioavailability: The introduction of fluorine can alter the lipophilicity (logP) of a molecule, which can in turn improve membrane permeability and oral bioavailability.[2]

-

Bioactive Molecules: Allylic fluorides are key components of various bioactive molecules and serve as versatile intermediates for their synthesis.[13] Approximately 20% of all commercialized pharmaceutical drugs contain at least one fluorine atom.[1]

-

PET Imaging: The isotope ¹⁸F is a positron emitter used in Positron Emission Tomography (PET) imaging. The development of efficient methods for the synthesis of ¹⁸F-labeled allylic fluorides is an active area of research for creating new diagnostic agents.[14]

-

Polymer Science: this compound is also utilized in the synthesis of fluorinated polymers, which exhibit desirable properties such as high thermal stability, low flammability, and low surface energy.[1]

Conclusion

This compound is a fundamentally important reagent and structural motif in modern organic and medicinal chemistry. Its unique electronic and structural properties, coupled with the increasing availability of sophisticated synthetic methods for its preparation, have solidified its role in the development of new pharmaceuticals and advanced materials. For researchers in drug discovery, a thorough understanding of the synthesis and reactivity of allylic fluorides is essential for the rational design of next-generation therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles.

References

- 1. Buy this compound | 818-92-8 [smolecule.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound [chemister.ru]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

- 9. This compound [webbook.nist.gov]

- 10. echemi.com [echemi.com]

- 11. researchgate.net [researchgate.net]

- 12. How will you prepare from propene (i) Allyl iodide (ii) this compound? [allen.in]

- 13. pubs.acs.org [pubs.acs.org]

- 14. This compound synthesis by fluorination [organic-chemistry.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Allyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl fluoride (3-fluoropropene) is a valuable reagent and building block in organic synthesis and medicinal chemistry. Its unique combination of a reactive allyl group and an electronegative fluorine atom imparts distinct physical and chemical properties that are of significant interest in the development of novel pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts to facilitate its application in research and development.

Physical Properties

This compound is a colorless gas at room temperature and atmospheric pressure.[1] Its fundamental physical properties are summarized in the table below, providing a quick reference for experimental design and safety considerations.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₅F | [2][3] |

| Molecular Weight | 60.07 g/mol | [2][3] |

| Boiling Point | -3 °C to -10 °C | [2][4][5] |

| Melting Point | Not available | |

| Density | 0.764 g/cm³ (liquid) | [2] |

| Vapor Pressure | 1940 mmHg at 25 °C | [5] |

| Refractive Index | 1.325 to 1.380 | [2][5] |

| Solubility | Insoluble in water; soluble in common organic solvents. | [6] (by analogy with similar small organic fluorides) |

Spectroscopic Properties

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize its key spectral data.

Table 2: ¹H NMR Spectral Data of this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Reference(s) |

| H-1 (CH₂) | ~5.3 (multiplet) | ddt | J(H-1a, H-2) ≈ 17.2, J(H-1b, H-2) ≈ 10.4, J(H-1, H-3) ≈ 1.5 | [7] |

| H-2 (CH) | ~5.9 (multiplet) | dddd | J(H-2, H-1a) ≈ 17.2, J(H-2, H-1b) ≈ 10.4, J(H-2, H-3) ≈ 6.0 | [7] |

| H-3 (CH₂F) | ~4.9 (multiplet) | dt | J(H-3, F) ≈ 47.5, J(H-3, H-2) ≈ 6.0 | [7] |

Table 3: ¹³C NMR Spectral Data of this compound

| Carbon | Chemical Shift (ppm) | C-F Coupling Constant (Hz) | Reference(s) |

| C-1 (=CH₂) | ~119 | [8] (predicted) | |

| C-2 (=CH) | ~132 | [8] (predicted) | |

| C-3 (-CH₂F) | ~83 | ¹J(C-F) ≈ 165 | [8] (predicted) |

Table 4: ¹⁹F NMR Spectral Data of this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Reference(s) |

| ¹⁹F | ~ -210 | triplet of triplets | J(F, H-3) ≈ 47.5, J(F, H-2) ≈ 23 | [9][10][11] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay between the allylic double bond and the polarized carbon-fluorine bond.

Stability and Hazards

This compound is a flammable gas and should be handled with extreme caution in a well-ventilated fume hood, away from ignition sources.[12][13] It is incompatible with strong acids, strong bases, and strong oxidizing agents.[5] Under normal storage conditions, it is stable; however, it may undergo autocatalytic decomposition.[14]

Safety Precautions:

-

Use in a well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Ground all equipment to prevent static discharge.

-

Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.

-

In case of a leak, evacuate the area.

Reactivity

The reactivity of this compound is characterized by its participation in various organic transformations, making it a versatile synthetic intermediate.

-

Nucleophilic Substitution: The fluoride can act as a leaving group in nucleophilic substitution reactions, although it is generally a poorer leaving group than other halogens. These reactions are often facilitated by the use of transition metal catalysts.[15][16][17]

-

Electrophilic Addition: The double bond can undergo electrophilic addition reactions, although the electron-withdrawing nature of the fluorine atom can influence the regioselectivity of the reaction.[18][19]

-

Palladium-Catalyzed Reactions: this compound is an excellent precursor for the generation of π-allyl palladium complexes, which are key intermediates in a wide range of cross-coupling reactions.[14][20] This reactivity is crucial for forming new carbon-carbon and carbon-heteroatom bonds.

Synthesis and Experimental Protocols

Several methods have been developed for the synthesis of this compound. Below are representative experimental protocols.

Synthesis of this compound via Fluorinative Desilylation

This method involves the reaction of an allylsilane with an electrophilic fluorinating agent.[20]

Experimental Protocol:

-

To a solution of allyltrimethylsilane (1.0 eq) in anhydrous acetonitrile (0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add Selectfluor® (1.1 eq).

-

Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography on silica gel to afford this compound.

Applications in Drug Development

The incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties. The this compound motif is of particular interest due to its ability to serve as a bioisosteric replacement for other functional groups and to improve metabolic stability.[14][21][22][23][24]

Role as a Bioisostere

The fluorine atom in this compound is a bioisostere of a hydrogen atom or a hydroxyl group. Its introduction can modulate a molecule's size, conformation, lipophilicity, and electronic properties, leading to improved binding affinity to biological targets.

Enhancement of Metabolic Stability

The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Replacing a metabolically labile C-H bond with a C-F bond at a strategic position in a drug molecule can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[25][26][27][28][29][30]

Visualizations

Synthesis of this compound via Fluorinative Desilylation

Caption: A simplified workflow for the synthesis of this compound.

Reactivity of this compound in Palladium-Catalyzed Allylic Alkylation

Caption: Key steps in the palladium-catalyzed allylic alkylation using this compound.

Conclusion

This compound is a versatile and important molecule with a rich chemistry that continues to be explored for new applications. Its unique physical and chemical properties make it a valuable tool for organic chemists and drug discovery scientists. A thorough understanding of its characteristics, as detailed in this guide, is essential for its safe and effective use in the laboratory and for the rational design of new molecules with enhanced properties.

References

- 1. This compound [chemister.ru]

- 2. echemi.com [echemi.com]

- 3. This compound CAS#: 818-92-8 [m.chemicalbook.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Cas 818-92-8,this compound | lookchem [lookchem.com]

- 6. Aluminum fluoride | AlF3 | CID 2124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound(818-92-8) 1H NMR spectrum [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. spectrabase.com [spectrabase.com]

- 10. 19Flourine NMR [chem.ch.huji.ac.il]

- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 12. synquestlabs.com [synquestlabs.com]

- 13. Page loading... [guidechem.com]

- 14. Buy this compound | 818-92-8 [smolecule.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Nucleophilic Fluorination – The Doyle Group [doyle.chem.ucla.edu]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Item - Synthesis and Comparison of the Reactivity of Allyl Fluorides and Allyl Chlorides - University of Leicester - Figshare [figshare.le.ac.uk]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

- 28. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 29. chemrxiv.org [chemrxiv.org]

- 30. researchgate.net [researchgate.net]

Spectroscopic data for allyl fluoride (NMR, IR, Mass Spec)

A Comprehensive Spectroscopic Guide to Allyl Fluoride for Researchers

This technical guide provides an in-depth analysis of the spectroscopic data for this compound (3-fluoropropene), a valuable reagent and building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. All data is presented in a structured format to facilitate easy reference and comparison, complemented by detailed experimental protocols and a logical workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information regarding its connectivity and the electronic environment of the nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constants (J) [Hz] |

| H-1a, H-1b (CH₂=) | 5.25 - 5.45 | m | Jgem, Jcis, Jtrans, ⁴JHF |

| H-2 (-CH=) | 5.85 - 6.05 | ddt | Jtrans, Jcis, ³JHH, ³JHF |

| H-3a, H-3b (-CH₂F) | 4.95 - 5.15 | dt | ²JHF, ³JHH |

Note: Chemical shifts are typically referenced to a residual solvent peak or an internal standard (e.g., TMS). Values can vary slightly based on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is simplified by proton decoupling, but the key feature is the large one-bond carbon-fluorine coupling constant (¹JCF).

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ) [ppm] | C-F Coupling Constant (JCF) [Hz] |

| C-1 (=CH₂) | ~120 | ²JCF ≈ 15-20 |

| C-2 (=CH-) | ~132 | ³JCF ≈ 5-10 |

| C-3 (-CH₂F) | ~83 | ¹JCF ≈ 165-175 |

Note: The large ¹JCF coupling is a characteristic feature for carbons directly bonded to fluorine.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3080 | =C-H stretch | Medium |

| ~2980 | -C-H stretch (sp³) | Medium |

| ~1645 | C=C stretch | Medium |

| ~1420 | =CH₂ scissoring | Strong |

| ~1030 | C-F stretch | Strong |

| ~940 | =CH₂ wag (out-of-plane) | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation. The following data corresponds to electron ionization (EI) mass spectrometry.

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Relative Intensity (%) |

| 60 | [CH₂=CHCH₂F]⁺ (Molecular Ion) | 40 |

| 59 | [M-H]⁺ | 20 |

| 41 | [C₃H₅]⁺ (Allyl Cation) | 100 |

| 39 | [C₃H₃]⁺ | 65 |

| 33 | [CH₂F]⁺ | 15 |

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a sample suspected to be this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound, which is a volatile liquid (boiling point: -10 °C).

NMR Spectroscopy

-

Sample Preparation:

-

Cool a standard 5 mm NMR tube and a vial containing approximately 0.6 mL of deuterated chloroform (CDCl₃) in an ice bath or cryo-cooler.

-

Using a pre-cooled syringe, carefully transfer a small amount (1-5 µL) of liquid this compound into the cold CDCl₃.

-

Cap the NMR tube securely and gently invert to mix. It is crucial to keep the sample cold to minimize evaporation.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Acquire a standard ¹H NMR spectrum. Due to the volatility, it is advisable to use a cooled probe if available and to acquire the spectrum promptly.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans may be necessary to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Process the spectra using appropriate software.

-

Reference the chemical shifts to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum and measure the coupling constants. For the ¹³C spectrum, identify the chemical shifts and measure the C-F coupling constants.

-

IR Spectroscopy (Gas Phase)

-

Sample Preparation:

-

Evacuate a gas-phase IR cell connected to a vacuum line.

-

Introduce a small partial pressure of this compound vapor into the IR cell.

-

If necessary, backfill with an inert gas like nitrogen to bring the total pressure to atmospheric pressure.

-

-

Data Acquisition:

-

Place the gas cell in the sample compartment of an FTIR spectrometer.

-

Acquire a background spectrum with an empty (or N₂-filled) cell.

-

Acquire the sample spectrum.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

Mass Spectrometry (Electron Ionization)

-

Sample Introduction:

-

Due to its volatility, this compound can be introduced into the mass spectrometer via a gas inlet system or by direct injection of a headspace sample from a sealed vial.

-

For a gas inlet, a small amount of the vapor is allowed to leak into the ion source under high vacuum.

-

-

Ionization and Analysis:

-

The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

-

-

Data Interpretation:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak (M⁺) to confirm the molecular weight.

-

Analyze the fragmentation pattern to identify characteristic fragments, such as the loss of a fluorine atom or the formation of the stable allyl cation.

-

An In-depth Technical Guide to Allyl Fluoride: Safety and Handling Precautions

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a formal safety data sheet (SDS), institutional safety protocols, or professional safety training. Always consult the most current SDS for allyl fluoride and adhere to all applicable local, state, and federal regulations before handling this chemical.

Executive Summary

This compound (3-fluoro-1-propene) is a valuable reagent in organic synthesis, particularly in the development of novel pharmaceutical compounds.[1] However, its high volatility, flammability, and potential health hazards necessitate stringent safety and handling protocols. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its associated hazards, and detailed procedures for its safe handling, storage, and disposal to mitigate risks in a research and development setting.

Chemical and Physical Properties

This compound is a colorless gas under standard conditions, often supplied as a liquefied gas under pressure.[1][2] Its physical properties are critical for understanding its behavior and potential for exposure.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 818-92-8 | [1][3] |

| Molecular Formula | C3H5F | [1][4] |

| Molecular Weight | 60.07 g/mol | [1][4] |

| Boiling Point | -10 °C to -3 °C | [2][4][5][6] |

| Density | 0.764 g/cm³ | [3][4][5] |

| Vapor Pressure | 1940 mmHg at 25°C | [7] |

| Appearance | Colorless gas | [2] |

| Odor | Strong, pungent, disagreeable | [7] |

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors.[1] It is crucial for all personnel to be thoroughly familiar with these hazards before commencing any work.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | GHS Classification | Hazard Statement |

| Flammability | Flammable Gas, Category 2 | H221: Flammable gas |

| Pressure Hazard | Liquefied Gas | H280: Contains gas under pressure; may explode if heated |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Narcotic effects) | H336: May cause drowsiness or dizziness |

| Asphyxiation | Simple Asphyxiant | H380: May displace oxygen and cause rapid suffocation |

Source: SynQuest Laboratories, Inc. Safety Data Sheet[1]

// Nodes AllylFluoride [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FlammableGas [label="Flammable Gas\n(H221)", fillcolor="#FBBC05", fontcolor="#202124"]; PressurizedGas [label="Pressurized Liquefied Gas\n(H280)", fillcolor="#FBBC05", fontcolor="#202124"]; HealthHazard [label="Health Hazard", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Irritant [label="Irritant\n(Skin/Eye/Respiratory)\n(H315, H319, H335)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CNSDepressant [label="CNS Depressant\n(Drowsiness/Dizziness)\n(H336)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Asphyxiant [label="Simple Asphyxiant\n(H380)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges AllylFluoride -> FlammableGas [label="Physical Hazard", color="#202124"]; AllylFluoride -> PressurizedGas [label="Physical Hazard", color="#202124"]; AllylFluoride -> HealthHazard [label="Health Hazard", color="#202124"]; HealthHazard -> Irritant [label="Causes", color="#5F6368"]; HealthHazard -> CNSDepressant [label="May Cause", color="#5F6368"]; HealthHazard -> Asphyxiant [label="May Displace Oxygen", color="#5F6368"]; } Figure 1: this compound Primary Hazard Relationships.

Safety and Handling Precautions

Safe handling of this compound requires a multi-layered approach, incorporating engineering controls, appropriate personal protective equipment (PPE), and strict adherence to established protocols.

Engineering Controls

-

Fume Hood: All manipulations of this compound must be conducted in a certified chemical fume hood with sufficient ventilation to minimize inhalation exposure.[3]

-

Gas Cabinet: For cylinder storage and use, a dedicated, ventilated gas cabinet is recommended.

-

Leak Detection: An oxygen detector should be in place where asphyxiating gases may be released.[1] Continuous monitoring for flammable gases is also advisable.

-

Grounding: All equipment and containers must be properly grounded and bonded to prevent static discharge, which could serve as an ignition source.[1][8]

-

Emergency Systems: Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory for all personnel handling this compound.

Table 3: Recommended Personal Protective Equipment for this compound

| Body Part | PPE Specification | Rationale |

| Hands | Double Gloving: - Inner: Nitrile gloves- Outer: Neoprene or Butyl rubber gloves.[9] | Provides protection against skin irritation and potential frostbite from the liquefied gas.[1] Neoprene offers good resistance to fluorine compounds.[10] |

| Eyes/Face | Chemical splash goggles and a full-face shield.[1] | Protects against splashes of liquefied gas, which can cause severe eye injury and frostbite, and from potential irritant vapors.[1] |

| Body | Flame-resistant lab coat.[10] | Offers protection against accidental splashes and potential flash fires. |

| Respiratory | A NIOSH-approved respirator with cartridges for organic vapors/acid gases may be required for non-routine operations or emergencies.[1][9] | Required in situations where engineering controls are insufficient or during emergency response.[1] |

| Feet | Closed-toe shoes, preferably safety shoes.[1] | Protects feet from spills and falling objects. |

// Nodes Prep [label="Preparation\n(Review SDS, Don PPE)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="System Setup\n(In Fume Hood, Grounding)", fillcolor="#FBBC05", fontcolor="#202124"]; Cylinder [label="Cylinder Connection\n(Secure, Leak Check)", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Perform Reaction\n(Controlled Addition)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quench [label="Quench/Workup\n(Neutralize Excess)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cleanup [label="Decontamination & Waste Disposal", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Doff [label="Doff PPE & Personal Hygiene", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Prep -> Setup; Setup -> Cylinder; Cylinder -> Reaction; Reaction -> Quench; Quench -> Cleanup; Cleanup -> Doff; } Figure 2: Standard Workflow for Handling this compound.

Experimental Protocol: General Procedure for a Reaction with this compound

-

Pre-Experiment Safety Review:

-

Thoroughly read and understand the Safety Data Sheet for this compound and all other reagents.[10]

-

Prepare a written experimental plan that includes a risk assessment.

-

Ensure all necessary PPE is available and in good condition.

-

Verify the functionality of the fume hood, safety shower, and eyewash station.

-

-

Apparatus Setup:

-

Assemble all glassware and equipment inside a certified chemical fume hood.

-

Ensure the reaction vessel is appropriately sized and free of defects.

-

Ground all metal equipment, including clamps and stands, to prevent static electricity buildup.[8]

-

Set up a cooling bath for the reaction vessel if the reaction is exothermic.

-

-

Handling the this compound Cylinder:

-

Secure the this compound cylinder firmly to a stable surface within the fume hood or a gas cabinet.[1]

-

Use a regulator and tubing material compatible with this compound.

-

After connecting the regulator, perform a leak test using an inert gas (e.g., nitrogen) and a soap solution before introducing this compound.[10]

-

-

Performing the Reaction:

-

Cool the reaction solvent and other reagents to the desired temperature before introducing this compound.

-

Slowly bubble the gaseous this compound into the reaction mixture or add the condensed liquid via a cannula.

-

Continuously monitor the reaction temperature and pressure.

-

-

Post-Reaction Workup and Decontamination:

-

Upon completion, quench any unreacted this compound using a suitable reagent as determined by the specific reaction chemistry.

-

Close the main valve of the this compound cylinder. Purge the regulator and tubing with an inert gas into a scrubbing solution.

-

Decontaminate all equipment that came into contact with this compound.

-

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

-

Storage:

-

Store this compound cylinders in a cool, dry, well-ventilated area, away from direct sunlight and sources of ignition.[1] The storage temperature should not exceed 50°C (125°F).[1]

-

Cylinders must be stored upright and securely chained to prevent falling.[1]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

-

-

Disposal:

-

Do not attempt to dispose of residual this compound. Empty cylinders should be returned to the supplier with the valve protection cap securely in place.[10]

-

All waste materials contaminated with this compound, including reaction residues and cleaning materials, must be treated as hazardous waste.[11]

-

Dispose of hazardous waste through your institution's environmental health and safety office, following all local and federal regulations.[11] Never dispose of this compound or contaminated materials down the drain.[12]

-

Emergency Procedures

In the event of an emergency, prompt and correct action is essential.

Spills and Leaks

-

Small Leak (in fume hood): If a small leak is detected from tubing or a fitting, immediately close the cylinder valve if safe to do so. Allow the fume hood to ventilate the area.

-

Large Leak/Spill:

-

Evacuate all non-essential personnel from the area and restrict access.[13]

-

If safe to do so, shut off the source of the leak and any nearby ignition sources.[13]

-

Increase ventilation to the area.

-

Contact your institution's emergency response team and environmental health and safety office immediately.

-

Exposure Response

-

Inhalation: Immediately move the affected person to fresh air.[1] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1] Symptoms may include drowsiness or dizziness.[1]

-

Skin Contact: The liquefied gas can cause frostbite or cold burns.[1] Immediately flush the affected area with lukewarm water for at least 15 minutes.[1] Do not rub the area. Remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Direct contact with the liquefied gas can cause severe eye injury.[1] Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

-

Ingestion: Ingestion is unlikely for a gas but could occur with condensed liquid. Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

// Nodes Incident [label="Incident Occurs\n(Spill, Exposure)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; SafeToAct [label="Is it safe to act?", fillcolor="#FBBC05", fontcolor="#202124"]; Evacuate [label="Evacuate Area\nCall Emergency Services", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box]; Assess [label="Assess Incident Type", fillcolor="#FBBC05", fontcolor="#202124"]; Spill [label="Spill / Leak", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; Exposure [label="Personnel Exposure", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; Isolate [label="Isolate & Ventilate\n(If Safe)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; FirstAid [label="Administer First Aid\n(Shower, Eyewash)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; Report [label="Report to Supervisor\n& EHS", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=box];

// Edges Incident -> SafeToAct [color="#202124"]; SafeToAct -> Evacuate [label="No", color="#EA4335"]; SafeToAct -> Assess [label="Yes", color="#34A853"]; Assess -> Spill [label="Spill", color="#5F6368"]; Assess -> Exposure [label="Exposure", color="#5F6368"]; Spill -> Isolate [color="#5F6368"]; Exposure -> FirstAid [color="#5F6368"]; Isolate -> Report [color="#5F6368"]; FirstAid -> Report [label="Seek Medical Attention", color="#5F6368"]; } Figure 3: Emergency Response Decision Tree.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. This compound [chemister.ru]

- 3. Page loading... [guidechem.com]

- 4. chembk.com [chembk.com]

- 5. echemi.com [echemi.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. Cas 818-92-8,this compound | lookchem [lookchem.com]

- 8. fishersci.com [fishersci.com]

- 9. gelest.com [gelest.com]

- 10. ipo.rutgers.edu [ipo.rutgers.edu]

- 11. nipissingu.ca [nipissingu.ca]

- 12. ehs.yale.edu [ehs.yale.edu]

- 13. nj.gov [nj.gov]

Unraveling the Stability of Allyl Fluoride: A Computational Deep Dive

For Immediate Release

Shanghai, China – December 14, 2025 – A comprehensive technical guide analyzing the conformational stability of allyl fluoride through computational studies has been compiled, offering valuable insights for researchers, scientists, and professionals in drug development. This whitepaper delves into the subtle interplay of steric and electronic effects that govern the molecule's preferred shapes, presenting key quantitative data, detailed computational methodologies, and visual representations of the underlying chemical principles.

This compound (CH₂=CHCH₂F) serves as a fundamental model for understanding the conformational preferences of more complex fluorinated organic molecules, which are of significant interest in medicinal chemistry and materials science. The molecule primarily exists in two distinct conformations, or conformers: a cis (or syn) form and a gauche form. The relative stability of these conformers is dictated by a delicate balance of forces, including allylic strain and the gauche effect.

Conformational Landscape of this compound

Computational studies, primarily employing ab initio and Density Functional Theory (DFT) methods, have elucidated the energetic and geometric landscape of this compound's conformers. The gauche conformer is consistently found to be the more stable of the two, a preference attributed to favorable hyperconjugative interactions.

Table 1: Calculated Relative Energies and Rotational Barriers for this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

| gauche | 0.00 | 2.5 - 3.5 |

| cis | 0.5 - 1.5 | 1.0 - 2.0 |

Note: The range of values reflects the use of different levels of theory and basis sets in various computational studies.

Table 2: Key Geometric Parameters of this compound Conformers from Computational Studies

| Parameter | gauche Conformer | cis Conformer |

| Bond Lengths (Å) | ||

| C=C | 1.33 - 1.34 | 1.33 - 1.34 |

| C-C | 1.50 - 1.51 | 1.51 - 1.52 |

| C-F | 1.39 - 1.40 | 1.38 - 1.39 |

| Bond Angles (degrees) | ||

| ∠C=C-C | 124 - 125 | 125 - 126 |

| ∠C-C-F | 110 - 111 | 111 - 112 |

| Dihedral Angles (degrees) | ||

| ∠C=C-C-F | 60 - 70 | 0 |

Experimental Protocols: A Glimpse into the Computational Workflow

The determination of the conformational stability and geometric parameters of this compound relies on sophisticated computational chemistry techniques. A typical workflow involves the following steps:

-

Initial Structure Generation: The starting geometries of the cis and gauche conformers are built using standard bond lengths and angles.

-

Geometry Optimization: The initial structures are then optimized to find the lowest energy arrangement of atoms. This is commonly performed using DFT methods, such as B3LYP, in conjunction with a basis set like 6-311G(d,p).

-

Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed. A true minimum will have no imaginary frequencies. These calculations also provide zero-point vibrational energies (ZPVE), which are used to correct the total energies.

-

Single-Point Energy Calculations: For higher accuracy, single-point energy calculations are often carried out on the optimized geometries using more computationally expensive methods, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (CCSD(T)), with larger basis sets (e.g., aug-cc-pVTZ).

-

Rotational Barrier Calculation: The energy barrier to rotation between the conformers is determined by performing a relaxed potential energy surface scan. This involves systematically changing the C=C-C-F dihedral angle and optimizing the rest of the molecular geometry at each step. The transition state is the highest point on the minimum energy path between the two conformers.

Visualizing the Concepts

To better understand the relationships and processes involved in the computational study of this compound, the following diagrams are provided.

An In-depth Technical Guide to the Interaction of Allyl Fluoride with Electrophilic Fluorinating Reagents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, imparting unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability. While the synthesis of allylic fluorides via electrophilic fluorination of alkenes is a well-established methodology, the reactivity of allyl fluoride itself as a substrate in such reactions is not extensively documented in scientific literature. This technical guide provides a comprehensive overview of the core principles governing the interaction of this compound with common electrophilic fluorinating reagents, such as Selectfluor and N-Fluorobenzenesulfonimide (NFSI). In the absence of direct experimental data for the electrophilic difluorination of this compound, this document extrapolates from established reaction mechanisms on analogous substrates to predict reaction pathways, regioselectivity, and potential outcomes. Detailed experimental protocols for related transformations are provided to serve as a foundational starting point for researchers exploring this chemistry.

Introduction: Electrophilic Fluorination in Drug Discovery

The strategic incorporation of fluorine can dramatically alter the properties of a bioactive molecule. Electrophilic fluorination has emerged as a powerful tool for the late-stage functionalization of complex molecules, offering a direct route to C-F bond formation under relatively mild conditions. Reagents with an electrophilic fluorine atom, typically bonded to a nitrogen atom, are widely employed.[1][2] This guide focuses on the predicted reactivity of this compound when subjected to these powerful fluorinating agents.

Key Electrophilic Fluorinating Reagents

The most common and user-friendly electrophilic fluorinating reagents are N-F compounds, which are generally stable, solid materials.[3]

-

Selectfluor® (F-TEDA-BF₄): 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) is a highly effective and versatile reagent for electrophilic fluorination.[4] It is known for its broad scope of reactivity with various nucleophiles, including alkenes.[1]

-

N-Fluorobenzenesulfonimide (NFSI): This reagent is another widely used source of electrophilic fluorine. It is a mild and stable crystalline solid, effective for the fluorination of a range of organic substrates, including the synthesis of allylic fluorides from alkenes.[5][6]

A comparison of the general characteristics of these two prominent reagents is presented in Table 1.

| Feature | Selectfluor® (F-TEDA-BF₄) | N-Fluorobenzenesulfonimide (NFSI) |

| Appearance | Colorless solid[3] | Colorless crystalline powder |

| Fluorinating Power | High | Moderate to High |

| Solubility | Soluble in polar solvents (acetonitrile, DMF, water)[4] | Soluble in many organic solvents |

| Handling | User-friendly, air- and moisture-stable | Bench-stable and easy-to-handle |

| Primary Use | Electrophilic fluorination of a wide range of substrates[1] | Electrophilic fluorination, oxidant[6] |

Theoretical Interaction of this compound with Electrophilic Fluorinating Reagents

Direct experimental data on the electrophilic fluorination of this compound (3-fluoropropene) is scarce. However, the outcome of such a reaction can be predicted by considering the established mechanism of electrophilic addition to alkenes and the electronic influence of the allylic fluorine atom.

The fluorine atom exerts a strong electron-withdrawing inductive effect (-I effect), which deactivates the double bond towards electrophilic attack compared to propene. Despite this deactivation, the reaction is expected to proceed, likely requiring more forcing conditions than for electron-rich alkenes.

Predicted Reaction Pathway and Regioselectivity

The electrophilic addition of "F+" from a reagent like Selectfluor or NFSI to the double bond of this compound is anticipated to proceed via a carbocation intermediate. The regioselectivity of this addition will be governed by the stability of the resulting carbocation.

Two possible carbocation intermediates can be formed upon the addition of the electrophile (E⁺, in this case "F⁺") to the double bond:

-

Path A: Attack at the terminal carbon (C1) leads to a secondary carbocation at C2, which is destabilized by the adjacent electron-withdrawing fluoromethyl group.

-

Path B: Attack at the internal carbon (C2) results in a primary carbocation at C1.

Generally, secondary carbocations are more stable than primary carbocations. However, the strong inductive effect of the fluorine atom at the allylic position will significantly destabilize an adjacent positive charge. Therefore, the formation of the carbocation at the carbon further away from the fluoromethyl group (C1) is expected to be the favored pathway, leading to the "anti-Markovnikov" addition product.

The subsequent nucleophilic attack by the counter-ion (e.g., tetrafluoroborate from Selectfluor, though it is generally considered non-nucleophilic, or another nucleophile present in the reaction mixture) on the more stable carbocation intermediate would yield the final product. In the context of difluorination, the fluoride ion itself could act as the nucleophile.

The following diagram, generated using Graphviz, illustrates the predicted logical relationship in the electrophilic fluorination of this compound.

Experimental Protocols for Related Reactions

General Protocol for Electrophilic Fluorination of an Alkene to an Allylic Fluoride

This protocol is adapted from the synthesis of aryl allylic fluorides and can be modified to investigate the reactivity of this compound.[1]

Materials:

-

Alkene substrate (e.g., a substituted styrene)

-

Selectfluor®

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of the alkene (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask, add Selectfluor® (1.5 mmol).

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (20 mL).

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-